molecular formula C6H8N2O2 B1602936 2,3-Pyrazinedimethanol CAS No. 1092286-62-8

2,3-Pyrazinedimethanol

Cat. No.: B1602936
CAS No.: 1092286-62-8
M. Wt: 140.14 g/mol
InChI Key: XLNKVHCLFOZQJJ-UHFFFAOYSA-N
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Description

2,3-Pyrazinedimethanol is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the 2nd and 3rd positions of the pyrazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyrazinedimethanol typically involves the reaction of pyrazine derivatives with formaldehyde under specific conditions. One common method is the hydroxymethylation of pyrazine using formaldehyde and a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Pyrazinedimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form pyrazine derivatives with reduced functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,3-pyrazinedicarboxylic acid, while reduction can produce 2,3-dihydroxypyrazine.

Scientific Research Applications

2,3-Pyrazinedimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Pyrazinedimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Pyrazinedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of hydroxymethyl groups.

    2,3-Dihydroxypyrazine: Similar but with hydroxyl groups instead of hydroxymethyl groups.

    2,3-Dimethylpyrazine: Similar pyrazine core but with methyl groups instead of hydroxymethyl groups.

Uniqueness

2,3-Pyrazinedimethanol is unique due to the presence of hydroxymethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyrazine derivatives.

Properties

IUPAC Name

[3-(hydroxymethyl)pyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-6(4-10)8-2-1-7-5/h1-2,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNKVHCLFOZQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623950
Record name (Pyrazine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092286-62-8
Record name (Pyrazine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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